(5R)-Rupintrivir
CAS No.:
Cat. No.: VC0208334
Molecular Formula: C₃₁H₃₉FN₄O₇
Molecular Weight: 598.66
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₃₁H₃₉FN₄O₇ |
---|---|
Molecular Weight | 598.66 |
Introduction
Chemical Structure and Properties
(5R)-Rupintrivir, also known as AG7088, is a peptidomimetic inhibitor specifically designed to target viral 3C proteases. It belongs to a class of compounds featuring a Michael acceptor moiety that forms a covalent bond with the active site of viral proteases, permanently disabling their function .
The compound has a molecular formula of C31H39FN4O7 with a molecular weight of 598.7 g/mol . Structurally, it contains an α,β-unsaturated ethyl ester group that acts as the Michael acceptor, enabling it to form the critical covalent bond with the catalytic cysteine residue in the protease active site .
Physical and Chemical Properties
Table 1 presents the key physical and chemical properties of (5R)-Rupintrivir:
Property | Description |
---|---|
Molecular Formula | C31H39FN4O7 |
Molecular Weight | 598.66 g/mol |
Appearance | Off-white solid |
Solubility | Chloroform, Methanol |
Storage Condition | -20°C, Under Inert Atmosphere |
IUPAC Name | ethyl (E,4S)-4-[[(2R,5R)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazol-3-carbonyl)amino]heptanoyl]amino]-5-[(3R)-2-oxopyrrolidin-3-yl]pent-2-enoate |
Note: Data compiled from sources
Deuterated Derivatives
A deuterated derivative, (5R)-Rupintrivir-d3, has been synthesized with a molecular formula of C31H36D3FN4O7 and molecular weight of 601.68 g/mol . The deuteration enhances the compound's stability and pharmacokinetic properties, making it valuable for research applications and potentially improving its therapeutic profile.
Mechanism of Action
(5R)-Rupintrivir functions as an irreversible inhibitor of viral 3C proteases, which are essential enzymes for viral replication. These proteases are responsible for processing viral polyproteins into functional proteins necessary for viral assembly and replication .
Molecular Interactions
The inhibition mechanism involves the formation of a covalent bond between the Michael acceptor group of (5R)-Rupintrivir and the active site cysteine residue of the viral 3C protease . This interaction permanently disables the protease, preventing it from processing viral polyproteins, thereby halting viral replication .
Molecular dynamics simulations and binding free energy analyses have revealed that (5R)-Rupintrivir can fit into the catalytic core of the enterovirus 71 (EV71) 3C protease with a favorable binding affinity of -10.76 kcal/mol . The compound interacts with a highly conserved subset of amino acids in the protease active site, explaining its broad-spectrum activity against multiple viral serotypes .
Inhibitory Effects on Various Viral Proteases
(5R)-Rupintrivir has demonstrated inhibitory effects against proteases from various virus families. Table 2 presents the IC50 values (concentration required for 50% inhibition) against different viral proteases:
Viral Protease | IC50 Value | Fold Increase vs Reference |
---|---|---|
Rhinovirus 3C | 1.04 nM | Reference |
Norwalk virus GI WT protease | 1.3 ± 0.4 μM | ~1,250× |
Norwalk virus GI A105V protease | 4.2 ± 1.1 μM | ~4,040× |
Norwalk virus GI I109V protease | 4.0 ± 0.4 μM | ~3,850× |
Norwalk virus GI A105V/I109V protease | 6.6 ± 1.2 μM | ~6,350× |
SARS-CoV-1 Mpro | 66 μM | ~63,460× |
SARS-CoV-2 Mpro | 101 μM | ~97,120× |
Note: Data compiled from sources
This table illustrates the varying degrees of effectiveness of (5R)-Rupintrivir against different viral proteases, with significantly higher potency against rhinovirus 3C compared to other viral proteases.
Adverse Event | Onset | Duration | Severity | Frequency |
---|---|---|---|---|
Rhinitis | 1-5 min after dosing | 1 min to 1 h | Mild | Equal across all dosing days |
Taste perversions | 1-5 min after dosing | 5 min to 1 h | Mild | Equal across all dosing days |
Other upper respiratory tract symptoms | Variable | Short-lived | Mild | No pattern of greater prevalence |
Note: Data compiled from source
No treatment-related trends or clinically significant changes were observed in vital signs, physical examinations, clinical laboratory values, or ECG results in either single-dose or multiple-dose studies . All adverse events were mild in intensity and confined to the upper respiratory tract, with no evidence of systemic toxicity.
Therapeutic Applications
(5R)-Rupintrivir has demonstrated potential applications against various viral infections, making it a promising broad-spectrum antiviral candidate.
Activity Against Rhinoviruses
The compound was initially developed for treating human rhinoviral infections, which are responsible for a significant proportion of common cold cases. (5R)-Rupintrivir has shown activity against all 48 human rhinovirus serotypes tested, with a mean 90% effective concentration (EC90) of 82 nM or 49 ng/ml .
Clinical studies have demonstrated that (5R)-Rupintrivir treatment could moderate the severity of illness and reduce viral load in human experimental rhinovirus challenge trials, providing proof of concept for the mechanism of 3C protease inhibition .
Activity Against Enteroviruses
Research has expanded to evaluate (5R)-Rupintrivir's effectiveness against enteroviruses, particularly enterovirus 71 (EV71), which causes hand, foot, and mouth disease and can lead to severe neurological complications .
Studies using homology modeling and molecular dynamics simulations have shown that (5R)-Rupintrivir has favorable binding affinity with EV71 3C protease. Analysis of 3C sequences from various epidemics revealed minimal sequence variation in residues that make direct contact with (5R)-Rupintrivir, suggesting it could be effective against most circulating EV71 strains .
Given its established safety profile, (5R)-Rupintrivir has been proposed as a candidate for rapidly addressing severe EV71 infections, which would be more efficient in terms of time and resources than developing entirely new chemical entities .
Activity Against Noroviruses
(5R)-Rupintrivir has shown inhibitory effects against noroviruses, which are a major cause of nonbacterial gastroenteritis worldwide . The compound inhibits the replication of Norwalk virus replicon via inhibition of the norovirus protease .
Studies have demonstrated that (5R)-Rupintrivir can clear human cells from their Norwalk replicon after only two passages of antiviral pressure. It has also shown activity against murine noroviruses and has been found to inhibit the human norovirus (genogroup II) protease .
The fact that (5R)-Rupintrivir is active against noroviruses belonging to different genogroups suggests that it exerts cross-genotypic anti-norovirus activity and would likely be effective against clinically relevant human norovirus strains .
Resistance Development
Understanding resistance development is crucial for the clinical application of any antiviral compound. Several studies have investigated the potential for viruses to develop resistance to (5R)-Rupintrivir.
Resistance in Rhinoviruses
In vitro studies involving serial passage of human rhinovirus serotypes (HRV 14, 2, 39, and Hanks) in the presence of increasing (5R)-Rupintrivir concentrations have led to the isolation of variants with reduced susceptibility. HRV 14 showed a sevenfold reduction in susceptibility, while other serotypes displayed genotypic changes without significant reductions in susceptibility .
These resistant variants were isolated after 14 to 40 cumulative days in culture (three to six passages), indicating that resistance can develop relatively quickly under selective pressure .
Resistance in Noroviruses
Researchers have generated (5R)-Rupintrivir-resistant Norwalk virus replicon cells for the first time, providing insights into potential resistance mechanisms . Mutations in the norovirus protease, particularly A105V and I109V substitutions, were associated with reduced susceptibility to (5R)-Rupintrivir.
The GI A105V, I109V, and A105V/I109V mutant proteases showed 3.2-fold, 3.1-fold, and 5.1-fold increases in IC50 values, respectively, compared to the wild-type protease . These findings highlight the potential for noroviruses to develop resistance to (5R)-Rupintrivir, although the degree of resistance is relatively modest.
Cross-Resistance Considerations
Interestingly, studies comparing (5R)-Rupintrivir with other 3C protease inhibitors, such as SG85, have found no cross-resistance between these compounds . This suggests that different binding modes or interaction sites might be involved, which could be valuable for developing combination therapies or alternative compounds to address resistant strains.
Comparison with Other Antiviral Compounds
Several related compounds share structural or functional similarities with (5R)-Rupintrivir, providing opportunities for comparative analysis and potential improvements.
Structural Analogs and Derivatives
Table 4 compares (5R)-Rupintrivir with several related antiviral compounds:
Compound | Structural Relationship | Target Protease | Unique Features | Relative Potency |
---|---|---|---|---|
(5R)-Rupintrivir-d3 | Deuterated derivative | Same as Rupintrivir | Enhanced stability and pharmacokinetic properties | Similar to parent compound |
SG85 | Peptidic α,β-unsaturated ethyl ester | Enterovirus 3C protease | No cross-resistance with Rupintrivir | ~4-fold less active against rhinoviruses |
AG7404 (Compound 1) | Related molecule | Human rhinovirus 3C protease | Orally bioavailable | Similar potency to Rupintrivir |
Note: Data compiled from sources
Combination Therapies
Current Research and Future Prospects
Current research on (5R)-Rupintrivir continues to explore its potential applications and address limitations.
Expanding Therapeutic Applications
The demonstrated broad-spectrum activity of (5R)-Rupintrivir against viruses of different families makes it an attractive candidate for further development. Its established safety profile enables more rapid translation to clinical applications, particularly for emerging viral threats .
Researchers are investigating its effectiveness against additional virus types and exploring structure-activity relationships to enhance its potency against specific viral proteases.
Addressing Resistance Challenges
Understanding the mechanisms of resistance development is critical for the long-term utility of (5R)-Rupintrivir. Research into novel binding modes, combination therapies, and structural modifications aims to address potential resistance issues .
The observation that there is no cross-resistance between (5R)-Rupintrivir and other 3C protease inhibitors, such as SG85, provides opportunities for developing alternative compounds or combination therapies to counter resistant viral strains .
Alternative Delivery Methods
While (5R)-Rupintrivir has primarily been developed for intranasal administration, research into alternative delivery methods could expand its therapeutic applications. This includes exploring formulations for different routes of administration and investigating targeted delivery approaches to enhance local concentrations at sites of viral replication.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume